Tetraacetylarabinosylcytosine
Overview
Description
O-TRIACETYL-N-ACETYL-ARA-C is a chemical compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-TRIACETYL-N-ACETYL-ARA-C typically involves the acetylation of N-acetyl-ara-C. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of O-TRIACETYL-N-ACETYL-ARA-C follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
O-TRIACETYL-N-ACETYL-ARA-C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetyl groups can be replaced by other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-TRIACETYL-N-ACETYL-ARA-C has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of O-TRIACETYL-N-ACETYL-ARA-C involves its interaction with specific molecular targets within cells. It is believed to exert its effects by interfering with nucleic acid synthesis, leading to the inhibition of cell proliferation. This compound may also activate certain signaling pathways that promote cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-ara-C: A precursor to O-TRIACETYL-N-ACETYL-ARA-C with similar structural features.
O-TRIACETYL-N-ACETYL-GLU-C: Another acetylated derivative with comparable properties.
N-Glycolyl-ara-C: A related compound with a glycolyl group instead of an acetyl group
Uniqueness
O-TRIACETYL-N-ACETYL-ARA-C stands out due to its specific acetylation pattern, which imparts unique chemical and biological properties. This compound’s ability to undergo selective reactions and its potential therapeutic applications make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
[5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O9/c1-8(21)18-13-5-6-20(17(25)19-13)16-15(28-11(4)24)14(27-10(3)23)12(29-16)7-26-9(2)22/h5-6,12,14-16H,7H2,1-4H3,(H,18,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABGQSSAGOWXJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874941 | |
Record name | O-TRIACETYL-N-ACETYL-ARA-C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6742-08-1, 15981-93-8 | |
Record name | NSC92717 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-TRIACETYL-N-ACETYL-ARA-C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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